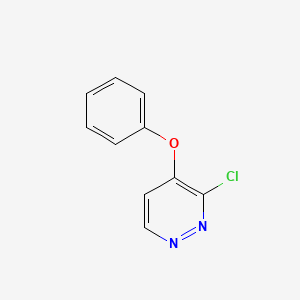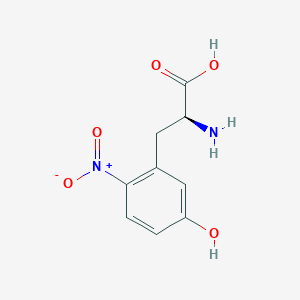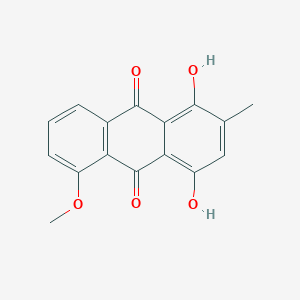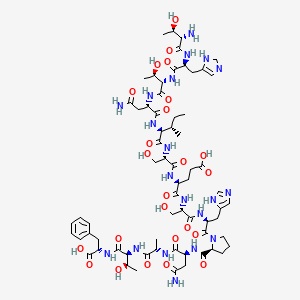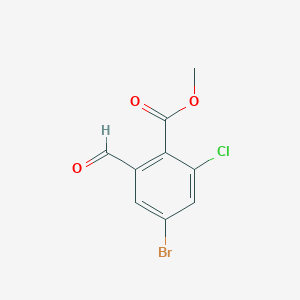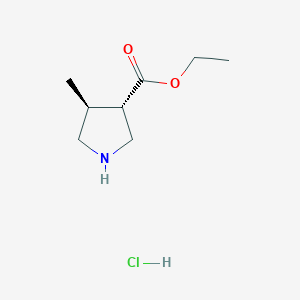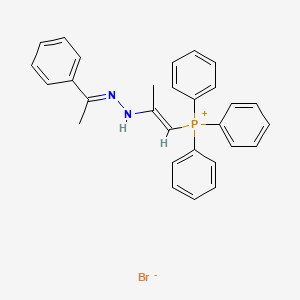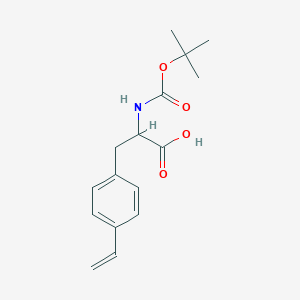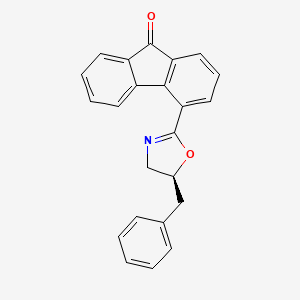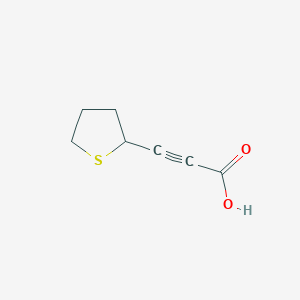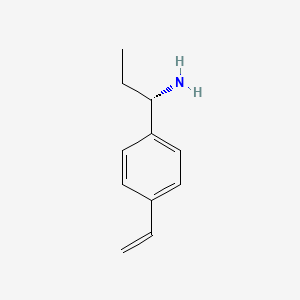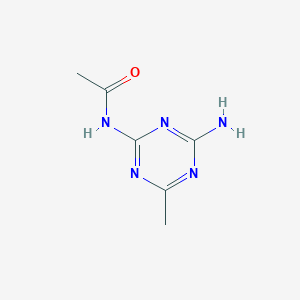![molecular formula C9H8F3N3 B13147717 2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties .
作用机制
The mechanism of action of 2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine:
Imidazo[1,2-a]pyridine derivatives: A broader class of compounds with diverse biological activities and chemical properties
Uniqueness
2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H8F3N3 |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H8F3N3/c1-5-8(13)15-6(9(10,11)12)3-2-4-7(15)14-5/h2-4H,13H2,1H3 |
InChI 键 |
IMGFIWJFTKJGNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C(=N1)C=CC=C2C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


